(2-Ethoxyethyl)(1-phenylethyl)amine

Description

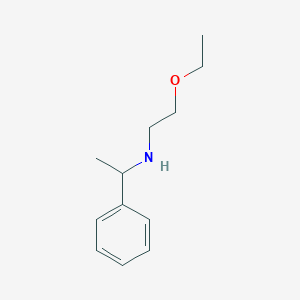

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)-1-phenylethanamine |

InChI |

InChI=1S/C12H19NO/c1-3-14-10-9-13-11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |

InChI Key |

MDUMNISADGERPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactions of the Amine Functionality

The nitrogen atom in (2-Ethoxyethyl)(1-phenylethyl)amine, being a secondary amine, is nucleophilic and can participate in a variety of chemical transformations. These reactions primarily involve the formation of new bonds at the nitrogen center or transformations of the amine group itself.

Acylation, Sulfonylation, and Other N-Substitutions

Secondary amines readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, is expected to yield the corresponding N-acyl derivative. The base neutralizes the hydrogen halide or carboxylic acid byproduct. For instance, the reaction with acetyl chloride would produce N-(2-ethoxyethyl)-N-(1-phenylethyl)acetamide.

Sulfonylation: Similarly, treatment with a sulfonyl chloride, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, would lead to the formation of the corresponding sulfonamide, N-(2-ethoxyethyl)-N-(1-phenylethyl)-4-methylbenzenesulfonamide.

These transformations are generally robust and high-yielding for a wide range of secondary amines.

| Reaction Type | Reagent | Expected Product | General Conditions |

| Acylation | Acetyl chloride | N-(2-ethoxyethyl)-N-(1-phenylethyl)acetamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-ethoxyethyl)-N-(1-phenylethyl)-4-methylbenzenesulfonamide | Inert solvent (e.g., Pyridine, DCM), Base |

| Alkylation | Methyl iodide | (2-Ethoxyethyl)methyl(1-phenylethyl)ammonium iodide | Polar solvent (e.g., Acetonitrile, DMF) |

This table presents expected reactions based on the general reactivity of secondary amines. Specific yields and optimal conditions would require experimental validation for this compound.

Amine-Catalyzed Reactions (e.g., Mannich Reactions, if applicable to the compound structure)

Secondary amines are well-known catalysts for various organic transformations, most notably the Mannich reaction. wikipedia.orgtaylorandfrancis.com The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), formaldehyde (B43269) (or another aldehyde), and a secondary amine, which acts as a catalyst to form a Mannich base (a β-amino-carbonyl compound). wikipedia.orgtaylorandfrancis.com

In this context, this compound could serve as the amine catalyst. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.orgyoutube.com This iminium ion then reacts with the enol form of the carbonyl compound.

Oxidative and Reductive Transformations of the Amine Group

The amine functionality can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidative N-dealkylation is a common metabolic pathway for secondary amines, often catalyzed by enzymes like cytochrome P450. worldscientific.comnih.gov This process involves the oxidation of the carbon alpha to the nitrogen, leading to an unstable carbinolamine intermediate that fragments to a primary amine and a carbonyl compound. uomustansiriyah.edu.iq In the case of this compound, this could lead to the formation of 1-phenylethylamine (B125046) and 2-ethoxyacetaldehyde, or 2-(ethoxyethyl)amine and acetophenone, depending on which N-substituent is cleaved. Chemical oxidation can also lead to the formation of nitrones from the corresponding hydroxylamine (B1172632) intermediates. uomustansiriyah.edu.iq

Reductive Transformations: While the amine group itself is already in a reduced state, reductive amination is a key method for the synthesis of such amines. For instance, the reaction of 1-phenylethylamine with 2-ethoxyacetaldehyde under reductive conditions (e.g., using a reducing agent like sodium borohydride) would be a plausible route to synthesize this compound. mdpi.com

Reactions Involving the Ether Linkage

The ether linkage in this compound is generally more stable than the amine functionality and requires more forcing conditions to react.

Cleavage and Formation of the Ether Bond

Ethers are known to be relatively unreactive but can be cleaved under strongly acidic conditions. wikipedia.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.com The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orglibretexts.org

For this compound, treatment with excess HI would likely protonate the ether oxygen, followed by nucleophilic attack of the iodide ion. The cleavage could potentially occur at either C-O bond of the ether linkage, yielding a mixture of products including ethanol, iodoethane, and N-(1-phenylethyl)-2-iodoethylamine or N-(1-phenylethyl)ethanolamine. The regioselectivity would depend on the specific reaction conditions and the relative steric hindrance at the two carbons adjacent to the ether oxygen.

| Reagent | Expected Cleavage Products | Mechanism Type |

| Excess HI | Iodoethane, Ethanol, N-(1-phenylethyl)-2-iodoethylamine, N-(1-phenylethyl)ethanolamine | SN2/SN1 |

| Excess HBr | Bromoethane, Ethanol, N-(1-phenylethyl)-2-bromoethylamine, N-(1-phenylethyl)ethanolamine | SN2/SN1 |

This table outlines the probable products of ether cleavage based on established mechanisms. The exact product distribution would need to be determined empirically.

Functional Group Interconversions on the Ethoxyethyl Chain

While the ether linkage itself is robust, the terminal ethyl group of the ethoxyethyl chain could potentially undergo functionalization under specific conditions, although this would likely require harsh reagents that might also affect other parts of the molecule. For instance, radical halogenation could introduce a halogen onto the terminal methyl group, but this is generally a non-selective process. More controlled functionalization would typically be achieved by synthesizing the molecule from already functionalized precursors.

Reactivity at the Phenylethyl Moiety

The phenylethyl portion of the molecule contains two primary sites for chemical transformation: the aromatic phenyl ring and the benzylic carbon.

The phenyl group in phenylethylamine derivatives can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituent attached to the ring. The (2-ethoxyethyl)aminoethyl group is generally considered an activating group and an ortho, para-director due to the electron-donating effect of the nitrogen lone pair, although this can be attenuated by the steric bulk of the substituent and the reaction conditions. nih.gov

However, in the context of secondary amines like this compound, the nitrogen atom can be protonated under strongly acidic conditions, which are often required for electrophilic aromatic substitution. The resulting ammonium (B1175870) group would be strongly deactivating and a meta-director. Therefore, the outcome of such reactions is highly dependent on the specific reagents and conditions employed. No specific studies detailing the aromatic substitution of this compound have been found.

The carbon atom attached to both the phenyl ring and the nitrogen atom is the benzylic position. This position is known to be particularly reactive due to the ability of the adjacent phenyl ring to stabilize intermediates such as radicals or carbocations through resonance.

Common reactions at the benzylic position of related alkylbenzenes include oxidation and free-radical halogenation. For instance, strong oxidizing agents can convert a benzylic C-H bond into a carboxylic acid, provided at least one benzylic hydrogen is present. Free-radical bromination, typically using N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position. In the case of this compound, the presence of the nitrogen atom at the benzylic position significantly influences its reactivity, making it more analogous to an aminal or an enamine precursor rather than a simple alkylbenzene. Direct oxidation or radical halogenation at this position would likely be complicated by reactions involving the amine functionality.

Stereochemical Stability and Transformations

The 1-phenylethyl group contains a chiral center at the benzylic carbon, making stereochemistry a crucial aspect of this molecule's chemistry.

Racemization of 1-phenylethylamine and its derivatives can occur through various mechanisms. One common pathway involves the formation of an intermediate that lacks chirality at the stereocenter. For secondary amines, this can be achieved by reversible imine formation. A patent describes a process for the racemization of optically active 1-phenylethylamine derivatives by reaction with an aldehyde to form an imine, followed by treatment with a base and subsequent hydrolysis. Another reported method involves the formation of an N-chloroimine intermediate followed by hydrogenation.

Enzymatic methods have also been developed for the racemization of phenylethylamines, often as part of a dynamic kinetic resolution process where one enantiomer is selectively reacted while the other is continuously racemized. These processes often involve dehydrogenation to an achiral imine intermediate, followed by hydrogenation.

The chiral 1-phenylethyl group is frequently used as a chiral auxiliary to direct the stereochemical outcome of reactions at other sites in a molecule. When a new stereocenter is created, the existing chirality of the phenylethylamine moiety can favor the formation of one diastereomer over the other.

The nitrogen atom in a secondary amine like this compound is also a stereocenter if the three substituents (the 1-phenylethyl group, the 2-ethoxyethyl group, and the hydrogen atom) are considered distinct, along with the lone pair of electrons. However, amines undergo rapid pyramidal inversion at room temperature, where the nitrogen atom and its substituents flip their configuration. The energy barrier for this inversion is typically low, preventing the isolation of stable enantiomers based on the nitrogen's chirality in acyclic amines.

Inversion of the carbon chiral center at the benzylic position is a higher energy process and does not occur spontaneously. As discussed under racemization, this typically requires chemical or enzymatic intervention to proceed through a planar, achiral intermediate like an imine. Computational studies on related small chiral molecules have explored mechanisms for the inversion of carbon stereocenters, often involving high-energy transition states.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy would be a primary tool for elucidating the structure of (2-Ethoxyethyl)(1-phenylethyl)amine. Both ¹H and ¹³C NMR would confirm the presence of all expected functional groups: the phenyl ring, the ethyl groups (both from the ethoxy and the phenylethyl moieties), and the amine proton.

For stereochemical assignment, particularly for determining enantiomeric purity, the use of a chiral solvating agent would be necessary. For the related compound, (S)-(-)-alpha-phenylethylamine, (2R, 3R)-dibenzoyl-tartaric acid has been used as a chiral solvating agent in CDCl₃. nih.gov This induces chemical shift non-equivalence for the protons of the two enantiomers, allowing for their quantification by integrating the respective signals. nih.gov A similar approach could theoretically be applied to this compound.

Conformational analysis, which describes the spatial arrangement of atoms, can also be investigated using NMR. For the related 2-phenylethylamine, studies have shown the existence of both gauche (folded) and anti (extended) conformers, stabilized by weak N-H···π interactions. rsc.org For this compound, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable in determining the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Table 1: Expected ¹H NMR Resonances for this compound (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl | 7.20-7.40 | Multiplet |

| CH (phenylethyl) | 3.80-4.00 | Quartet |

| CH₂ (ethoxy) | 3.40-3.60 | Triplet |

| CH₂ (ethylamino) | 2.60-2.80 | Multiplet |

| NH | Variable | Singlet (broad) |

| CH₃ (phenylethyl) | 1.30-1.50 | Doublet |

| CH₃ (ethoxy) | 1.10-1.30 | Triplet |

Note: This table is a hypothetical representation and actual values would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption and provides information on the absolute configuration and enantiomeric purity of a sample. nih.gov

The CD spectrum of a pure enantiomer of this compound would show characteristic positive or negative bands corresponding to the electronic transitions of its chromophores (the phenyl ring and the amine group). The absolute configuration could be determined by comparing the experimental CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). nih.gov The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.

Another chiroptical method is fluorescence spectroscopy with a chiral quencher. For instance, the enantiomeric composition of 1-phenylethylamine (B125046) has been determined by observing the differential quenching of the fluorescence of a chiral acid, 2,2′-dihydroxy-1,1′-binaphthalene. rsc.org A similar diastereomeric complex formation could potentially be used for the analysis of this compound. rsc.org

X-ray Crystallography for Solid-State Structure and Stereochemistry (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. For this technique to be applied to this compound, it would likely need to be converted into a crystalline salt with a chiral acid or another suitable co-former.

For related structures, such as complexes of 1-phenylethylamine with calixarenes, X-ray diffraction has been successfully used to establish the absolute configuration. researchgate.net This method would unambiguously determine the bond lengths, bond angles, and the precise spatial arrangement of the ethoxyethyl and phenylethyl groups relative to each other in the solid state.

Mass Spectrometry for Elucidation of Reaction Products and Impurities

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak would confirm its molecular weight.

By employing high-resolution mass spectrometry (HRMS), the elemental composition can be determined with high accuracy. Fragmentation patterns, often induced by techniques like electron ionization (EI), would reveal characteristic losses of fragments such as the ethoxy group, the ethyl group, or parts of the phenylethyl moiety. This information is crucial for confirming the structure of the synthesized molecule and for identifying potential by-products and impurities in a reaction mixture. Gas chromatography coupled with mass spectrometry (GC-MS) would be particularly useful for separating and identifying volatile impurities.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties that can be challenging to determine experimentally. For (2-Ethoxyethyl)(1-phenylethyl)amine, these calculations can elucidate its electronic structure, conformational landscape, and spectroscopic signatures.

Elucidation of Electronic Structure and Bonding Characteristics

The electronic structure of this compound is characterized by a combination of the aromatic system of the phenyl group, the aliphatic ethoxyethyl chain, and the nitrogen atom of the secondary amine. The nitrogen atom possesses a lone pair of electrons, which significantly influences the molecule's basicity and nucleophilicity. The phenyl group, with its delocalized π-electron system, can engage in various non-covalent interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution within the molecule. These calculations would likely reveal the highest occupied molecular orbital (HOMO) to be localized primarily on the nitrogen atom's lone pair, confirming its role as the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be expected to be distributed across the antibonding orbitals of the phenyl ring. The ethoxy group introduces an additional site of electron density due to the oxygen atom's lone pairs, potentially influencing the molecule's hydrogen bonding capabilities.

Conformational Analysis and Energetic Profiles

Conformational analysis of the related molecule, 2-phenylethylamine, has revealed the existence of multiple stable conformers, with folded (gauche) and extended (anti) arrangements of the alkylamine chain. researchgate.netrsc.org The folded conformers are stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netrsc.org It is highly probable that similar interactions would play a crucial role in determining the preferred conformations of this compound.

A systematic conformational search using computational methods would identify various low-energy structures. The relative energies of these conformers would provide insight into their population distribution at a given temperature. The energetic profile would likely show multiple local minima corresponding to different spatial arrangements of the ethoxyethyl and phenylethyl groups relative to each other.

Table 1: Predicted Low-Energy Conformers of this compound and their Relative Energies (Theoretical)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Non-covalent Interactions |

| 1 | Gauche (~60°) | 0.00 | Intramolecular N-H···π |

| 2 | Anti (~180°) | 1.5 - 2.5 | Steric minimization |

| 3 | Gauche' (~-60°) | 0.10 | Intramolecular N-H···π |

Note: The data in this table is hypothetical and based on extrapolations from studies on similar molecules like 2-phenylethylamine. The actual values would require specific quantum chemical calculations for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C chemical shifts. The predicted shifts for the protons and carbons adjacent to the nitrogen atom and the chiral center would be particularly sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Key predicted vibrational modes would include the N-H stretching frequency (typically around 3300-3500 cm⁻¹ for secondary amines), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.

Mass Spectrometry: While not a direct quantum chemical prediction, understanding the molecule's bonding and stability from calculations can help rationalize its fragmentation patterns in mass spectrometry.

Reaction Mechanism Studies

Theoretical studies can provide a detailed understanding of the reaction pathways leading to the formation of this compound, including the characterization of transition states and the elucidation of stereochemical outcomes.

Transition State Characterization for Key Synthetic Steps

A common synthetic route to this compound is the reductive amination of 1-phenylethanone with 2-ethoxyethanamine. This reaction proceeds via an imine or enamine intermediate, which is then reduced. Computational modeling can be used to locate and characterize the transition states for both the imine formation and the subsequent reduction steps.

The transition state for the nucleophilic attack of the amine on the ketone would reveal the geometry of approach and the activation energy for this step. For the reduction step, which is often carried out using hydride reagents like sodium borohydride (B1222165), theoretical calculations can model the transfer of the hydride to the imine carbon. The characterization of these transition states provides crucial information about the reaction kinetics and the factors influencing the reaction rate.

Mechanistic Pathways of Stereoselective Reactions

Given that this compound contains a chiral center at the benzylic position, the study of stereoselective reactions is of significant interest. If a chiral reducing agent or a chiral auxiliary is used in the synthesis, it can lead to the preferential formation of one enantiomer over the other.

Computational studies can be employed to model the diastereomeric transition states that lead to the different stereoisomers. By comparing the energies of these transition states, the stereoselectivity of the reaction can be predicted. For instance, in the reduction of an imine derived from a prochiral ketone and a chiral amine, the approach of the reducing agent will be influenced by the steric and electronic properties of the substituents on the chiral amine. masterorganicchemistry.com This can lead to a lower energy transition state for the formation of one diastereomer. The principles of stereoselective synthesis involving the related and widely used 1-phenylethylamine (B125046) (α-PEA) as a chiral auxiliary have been extensively studied and provide a strong basis for understanding the potential stereochemical outcomes in the synthesis of the title compound. nih.govmdpi.com

Molecular Dynamics Simulations

The surrounding solvent environment can profoundly influence the three-dimensional shape (conformation) and chemical reactivity of a solute molecule. MD simulations are ideally suited to probe these effects by modeling the solute in the presence of explicit solvent molecules (like water, ethanol, or chloroform) or by using an implicit solvation model that represents the solvent as a continuous medium.

Studies on related compounds demonstrate that polar solvents can significantly catalyze reactions involving phenylethylamines. For instance, the reaction rate of phenylethylamine with acrylate (B77674) derivatives is considerably faster in methanol (B129727) compared to less polar solvents like chloroform, highlighting the solvent's role in stabilizing transition states. researchgate.net For this compound, the ethoxy and amine groups are capable of forming hydrogen bonds with protic solvents, which would influence the molecule's conformational equilibrium.

A theoretical MD study would likely investigate key structural parameters in different solvents. The simulation would track how the molecule's shape, characterized by torsion angles and the radius of gyration (a measure of its compactness), changes in response to solvents of varying polarity. The goal is to understand which conformations are stabilized in specific environments, which in turn affects the molecule's accessibility for binding to a receptor or enzyme. Theoretical approaches combining quantum mechanics (QM) with molecular mechanics (MM) in QM/MM-MD simulations are particularly effective for capturing these subtle electronic and structural relationships. rsc.org

Table 1: Representative Data from a Hypothetical MD Simulation on Solvent Effects This table illustrates the type of data that would be generated from a simulation study. The values are hypothetical and for demonstrative purposes only.

| Solvent | Dielectric Constant | Average Radius of Gyration (Å) | Predominant Conformation | Relative Conformational Energy (kcal/mol) |

|---|---|---|---|---|

| Chloroform (Non-polar) | 4.8 | 3.5 | Folded (Intramolecular interactions may be favored) | 0.2 |

| Ethanol (Polar, Protic) | 24.6 | 3.8 | Extended (Solvent hydrogen bonding) | -1.5 |

| Water (Polar, Protic) | 80.1 | 4.1 | Extended (Strong solvent interaction) | -2.0 |

To understand the potential biological activity of this compound at a mechanistic level, molecular docking and subsequent MD simulations are employed. This involves modeling the interaction between the compound (the ligand) and a biological macromolecule, such as a receptor or enzyme. The phenylethylamine scaffold is a common motif in compounds targeting neurotransmitter systems. mdpi.com

Docking studies on phenethylamine (B48288) derivatives targeting the human dopamine (B1211576) transporter (hDAT) or serotonin (B10506) receptors (5-HT₂) provide a blueprint for how such an analysis would proceed. biomolther.orgnih.govresearchgate.net A three-dimensional model of the target protein is used, and a docking algorithm predicts the most likely binding pose of the ligand within the protein's active site. These predictions are evaluated using scoring functions that estimate the binding affinity. biomolther.org

Following docking, MD simulations of the resulting ligand-protein complex can be run to assess the stability of the binding pose and map key intermolecular interactions over time. These simulations can identify specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, in studies with hDAT, a critical hydrogen bond often forms between the charged amine of the ligand and an aspartate residue (Asp79) in the receptor. biomolther.org Similarly, interactions with aromatic residues like phenylalanine can stabilize the phenyl ring of the ligand via π-π stacking. biomolther.org The presence of the ethoxyethyl group on the amine of the target compound introduces additional possibilities for hydrogen bonding and polar interactions within a binding pocket.

Table 2: Representative Data from a Hypothetical Ligand-Receptor Interaction Study This table illustrates the type of data generated from a docking and MD simulation analysis, based on findings for related phenylethylamine derivatives. biomolther.org The values are hypothetical.

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction | Average Interaction Distance (Å) |

|---|---|---|---|---|

| Dopamine Transporter (hDAT) | -8.5 | Aspartate-79 | Hydrogen Bond / Salt Bridge (with amine) | 2.8 |

| Phenylalanine-320 | Hydrophobic (π-π stacking with phenyl ring) | 4.5 | ||

| Serine-422 | Hydrogen Bond (with ethoxy group) | 3.1 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand in Asymmetric Reactions

The primary utility of the 1-phenylethylamine (B125046) scaffold lies in its ability to induce chirality in chemical transformations. mdpi.com As a derivative, (2-Ethoxyethyl)(1-phenylethyl)amine is poised to function effectively as both a chiral auxiliary to control reaction stereochemistry and as a chiral ligand in metal-catalyzed processes.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The 1-phenylethylamine core is a classic example, widely used to achieve high diastereoselectivity. mdpi.com When attached to a reactant, the bulky phenyl group of the auxiliary shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby creating a new stereocenter with a predictable configuration.

For instance, amides derived from α-PEA are effective in directing the stereochemistry of alkylation and cycloaddition reactions. The auxiliary can be subsequently cleaved and recovered, leaving behind an enantiomerically enriched product. It is anticipated that this compound would perform a similar role. The additional 2-ethoxyethyl chain could offer secondary interactions, potentially enhancing diastereoselectivity through hydrogen bonding or chelation with metal ions, which can help to lock the conformation of the transition state.

Table 1: Examples of Diastereoselective Reactions Using α-PEA Derivatives This table illustrates the established utility of the parent scaffold in key C-C bond-forming reactions.

| Reaction Type | Reactant/Substrate | Typical Diastereomeric Ratio (d.r.) | Reference Concept |

| Alkylation | Imide derived from α-PEA | Often >90:10 | The chiral auxiliary creates a sterically biased environment for the incoming alkylating agent. mdpi.com |

| Diels-Alder Reaction | Chiral diene derived from α-PEA | Up to 93:7 | The auxiliary controls the facial selectivity of the dienophile's approach to the diene. |

| Aldol (B89426) Reaction | Lithium amide of N-alkylated α-PEA | High d.r. (up to 96% ee after transformation) | The chiral amine base directs the deprotonation and subsequent aldol addition. mdpi.com |

The nitrogen atom in this compound makes it a prime candidate for use as a chiral ligand in transition metal catalysis. Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically pure product. The ligand transfers its "handedness" to the catalytic cycle, enabling the selective formation of one enantiomer over the other.

Derivatives of α-PEA have been successfully used to create effective chiral ligands for various metal-catalyzed reactions, including reductions, cross-couplings, and aldol reactions. mdpi.com A significant feature of this compound is the presence of the ether oxygen atom in the side chain. This allows the molecule to act as a bidentate N,O-ligand, capable of coordinating to a metal center through both the nitrogen and the oxygen atoms. This chelation effect often leads to more rigid and well-defined catalyst structures, which can result in higher levels of enantioselectivity in catalytic reactions compared to monodentate ligands. The design of such N,O-bidentate ligands derived from readily available chiral amines is a prominent strategy in modern catalyst development.

Building Block for the Synthesis of Complex Molecules

Beyond its role in asymmetric catalysis, the structural framework of this compound makes it a valuable building block for constructing more complex molecular architectures, particularly those containing nitrogen.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Chiral amines like α-PEA are frequently used as starting materials to synthesize enantiomerically pure heterocyclic systems such as piperidines, lactams, and imidazoles. mdpi.comresearchgate.net The amine group of this compound can serve as a key nucleophile or as a foundational nitrogen atom for the construction of these rings.

For example, it can be incorporated into ring structures via multi-component reactions (like the Mannich or Betti reactions) or through cyclization reactions following its attachment to a suitable electrophilic partner. mdpi.com The presence of the chiral 1-phenylethyl group allows for the synthesis of these heterocycles in an optically active form, which is often essential for their biological function.

The bifunctional nature of this compound—possessing a reactive secondary amine and an ether linkage—makes it a potential monomer for the synthesis of advanced polymers and organic frameworks. The amine can undergo condensation reactions with difunctional molecules like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

The chirality inherent in the monomer unit would be transferred to the entire polymer chain, creating chiral polymers with unique properties, such as the ability to recognize other chiral molecules or to act as stationary phases in chiral chromatography. Furthermore, amines are commonly used to modify the properties of Metal-Organic Frameworks (MOFs) through covalent postsynthetic modification. This compound could be grafted onto a MOF structure to introduce chiral recognition sites or to alter the framework's hydrophilicity and guest-binding properties.

Development of Chemical Agents (non-clinical, e.g., agricultural, industrial)

While the primary focus of α-PEA derivatives is often in asymmetric synthesis, their structural motifs are also found in compounds with broader industrial and agricultural applications. For instance, certain phenoxy ethylamine (B1201723) derivatives, which bear some structural resemblance to the title compound, are known to have bactericidal and insecticidal effects, highlighting their potential in agrochemical development. google.com

The amine functionality in molecules like this compound suggests other potential industrial uses. Amines are widely employed as corrosion inhibitors, epoxy curing agents, and as intermediates in the production of surfactants and chelating agents. The specific combination of a chiral center, an aromatic ring, and an ether linkage in this compound could lead to specialized agents with tailored properties for these or other non-clinical applications, though this remains an area for future investigation.

Exploration in Agrochemical Research (e.g., bactericidal, insecticidal, acaricidal intermediates)

There is currently no publicly available research specifically detailing the use of this compound as an intermediate in the synthesis of bactericides, insecticides, or acaricides. However, the structural motifs present in the molecule, namely the phenylethylamine core and the ethoxyethyl group, are found in various agrochemically active compounds. This allows for a theoretical exploration of its potential.

The phenylethylamine structure is a key component in a number of pesticides. Its presence suggests that derivatives of this compound could potentially interact with biological targets in pests. The N-alkylation with an ethoxyethyl group introduces a flexible, lipophilic chain that can influence the compound's uptake, transport, and metabolism within target organisms.

For insecticidal and acaricidal applications, the phenylethylamine core is of interest. N-substituted phenylethylamines have been investigated for their effects on the nervous systems of insects and mites. The specific (2-ethoxyethyl) substituent could modulate the molecule's ability to penetrate the tough outer cuticle of arthropods and interact with nerve receptors.

While no specific research findings on this compound in agrochemical applications have been identified, the table below presents hypothetical data based on the expected properties of such a compound, illustrating the type of information that would be relevant for its evaluation as an agrochemical intermediate.

Hypothetical Research Data for this compound Derivatives in Agrochemical Screening

| Derivative | Target Organism | Activity Type | Hypothetical EC50/LD50 | Notes |

|---|---|---|---|---|

| Quaternized Ammonium (B1175870) Salt | Erwinia amylovora (Bacteria) | Bactericidal | 150 µg/mL | Potential for disruption of cell membranes. |

| N-Formyl Derivative | Myzus persicae (Aphid) | Insecticidal | 80 mg/kg | Possible neurotoxic activity by mimicking octopamine. |

Potential in Material Science (e.g., as polymer additives, if applicable)

Currently, there is no documented use of this compound as a polymer additive in the scientific literature. However, its chemical structure suggests several theoretical applications in materials science.

The amine group in this compound could function as a curing agent for epoxy resins. In this role, the nitrogen's lone pair of electrons would react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset polymer. The phenylethyl and ethoxyethyl groups would influence the properties of the final material, such as its flexibility, thermal stability, and chemical resistance.

Furthermore, the compound could potentially act as a compatibilizer in polymer blends. The aromatic phenyl group would have an affinity for styrenic polymers, while the more polar ether and amine functionalities could interact with polymers like polyamides or polyurethanes. This dual affinity could improve the interfacial adhesion between otherwise immiscible polymers.

Another potential application is as an antistatic agent. The amine group can be protonated or quaternized to introduce ionic conductivity, which helps to dissipate static charge on the surface of a polymer. The organic substituents would ensure its compatibility with the host polymer matrix.

The table below outlines the potential functions of this compound in material science, along with the structural features that would enable these applications.

Potential Material Science Applications of this compound

| Application | Relevant Structural Feature(s) | Potential Effect on Polymer Properties |

|---|---|---|

| Epoxy Resin Curing Agent | Primary/Secondary Amine | Increases cross-link density, hardness, and thermal stability. |

| Polymer Blend Compatibilizer | Phenyl group and Ether/Amine groups | Improves mechanical properties and morphology of the blend. |

| Antistatic Agent | Amine group (for quaternization) | Reduces surface resistivity and dust attraction. |

Advanced Analytical Methodologies

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The presence of a stereogenic center in (2-Ethoxyethyl)(1-phenylethyl)amine makes the determination of its enantiomeric excess (ee) a critical aspect of its analysis. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary tool for separating and quantifying the individual enantiomers.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the enantioseparation of phenylethylamine derivatives. redalyc.org The selection of a suitable Chiral Stationary Phase (CSP) is paramount for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral amines. researchgate.net For instance, cellulose-based columns like CHIRALCEL-ODH® and LUX cellulose-3® have been successfully employed for the enantioselective separation of various chiral amines and their derivatives. mdpi.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. libretexts.orgsigmaaldrich.com The differential stability of these complexes leads to different retention times for the (R) and (S) enantiomers. Mobile phase composition, including the type of organic modifier (e.g., isopropanol (B130326), acetonitrile) and the presence of acidic or basic additives, significantly influences the separation factor and resolution. researchgate.net For example, a mobile phase consisting of a hexane-alcohol system is often used with polysaccharide-based CSPs. redalyc.org In some cases, derivatization of the amine to an amide, such as a cyanoacetamide or methoxyacetamide, can enhance enantioseparation on these columns. mdpi.com

Gas Chromatography (GC):

Chiral GC offers another robust method for determining the enantiomeric excess of volatile amines like phenylethylamine and its derivatives. This technique often requires the derivatization of the amine to a more volatile and thermally stable compound. sigmaaldrich.com A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into its N-trifluoroacetyl derivative. sigmaaldrich.com

The separation is then performed on a chiral capillary column. Cyclodextrin-based CSPs, such as Astec® CHIRALDEX™ G-PN, are frequently used for this purpose. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, including oven temperature, carrier gas pressure, and injection parameters, are optimized to achieve maximum resolution between the enantiomeric derivatives. sigmaaldrich.com For instance, the N-TFA derivatives of (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine can be baseline separated on a CHIRALDEX™ G-PN column at an oven temperature of 130 °C. sigmaaldrich.com In some instances, selective determination of secondary amines by GC can be achieved by first reacting primary amines with o-phthaldialdehyde, followed by derivatization of the secondary amines. nih.gov

Table 1: Exemplary Chiral Chromatography Conditions for Phenylethylamine Derivatives

| Method | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detection |

| HPLC | 1-Phenylethylamine (B125046) | Whelk-O1 redalyc.org | Hexane/Alcohol redalyc.org | UV (254 nm) redalyc.org |

| HPLC | Chiral Amines | LUX cellulose-3®, CHIRALCEL-ODH® mdpi.com | Various mdpi.com | HPLC mdpi.com |

| GC | 1-Phenylethylamine (N-TFA derivative) | Astec® CHIRALDEX™ G-PN sigmaaldrich.com | Helium sigmaaldrich.com | FID sigmaaldrich.com |

Advanced Titration and Electrochemical Methods for Reactivity Quantification

The reactivity of this compound, particularly its basicity and susceptibility to oxidation, can be quantified using advanced titration and electrochemical techniques.

Advanced Titration Methods:

Potentiometric titration is a versatile method for determining the concentration of amines. For secondary amines, non-aqueous titrations are often preferred to enhance the basic properties of the amine and obtain a sharp endpoint. mt.com A common approach involves dissolving the amine in a solvent like glacial acetic acid and titrating with a strong acid, such as perchloric acid in glacial acetic acid. mt.com The endpoint is detected using a pH electrode, and the volume of titrant consumed corresponds to the amount of amine present.

Another method involves the reaction of primary and secondary amines with carbon disulfide to form dithiocarbamic acids, which can then be titrated with a standard solution of sodium hydroxide. dss.go.th To determine a secondary amine in the presence of a primary amine, the primary amine can first be reacted with 2-ethylhexaldehyde to form an imine, which is neutral in the subsequent titration of the dithiocarbamic acid formed from the secondary amine. dss.go.th Conductimetric titrations can also be employed, particularly for analyzing mixtures of amines. psu.edu

Electrochemical Methods:

Electrochemical techniques, such as cyclic voltammetry (CV), provide valuable insights into the redox properties and reactivity of phenylethylamine derivatives. The electrooxidation of these compounds can be studied at various electrodes, such as gold or platinum. researchgate.netresearchgate.net The CV of a phenylethylamine derivative in a suitable electrolyte solution will exhibit oxidation peaks at potentials that are characteristic of the molecule's structure.

The effect of parameters like amine concentration, electrolyte pH, and potential scan rate on the oxidation process can be analyzed to understand the reaction mechanism. researchgate.net Adsorption of the amine onto the electrode surface often plays a significant role in the oxidation mechanism. researchgate.net By comparing the voltammetric behavior of different phenylethylamine derivatives, their relative ease of oxidation and, consequently, their reactivity can be quantified. For instance, studies on 2-phenylethylamine have been conducted using a gold electrode in an alkaline electrolyte. researchgate.net Square wave voltammetry has also been used to study the ion transfer of protonated 2-phenylethylamine. researchgate.net

Table 2: Comparison of Advanced Quantification Methods

| Method | Principle | Typical Application | Information Gained |

| Potentiometric Titration | Measurement of potential change during titration with an acid. mt.com | Quantification of amine concentration. mt.com | Basicity, Purity. |

| Conductimetric Titration | Measurement of conductivity change during titration. psu.edu | Analysis of amine mixtures. psu.edu | Concentration of individual amine types. |

| Cyclic Voltammetry | Measurement of current response to a sweeping potential. researchgate.net | Study of redox behavior. researchgate.net | Oxidation potential, Reactivity. |

On-line Reaction Monitoring Techniques for Mechanistic Studies

Understanding the mechanism of formation of this compound, which is typically synthesized via N-alkylation or reductive amination, is crucial for optimizing reaction conditions and maximizing yield. mdpi.comacs.org On-line reaction monitoring techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering a dynamic view of the reaction progress.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. youtube.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected at regular intervals without disturbing the reaction. youtube.com This allows for the tracking of specific functional groups involved in the reaction. For the synthesis of this compound, one could monitor the disappearance of the primary amine (e.g., 1-phenylethylamine) C-N stretching vibrations and the appearance of bands corresponding to the secondary amine product. youtube.comyoutube.com The high temporal resolution of in-situ FTIR enables the identification of transient intermediates and provides insights into the reaction kinetics and mechanism. youtube.com

On-line Nuclear Magnetic Resonance (NMR) Spectroscopy:

On-line NMR spectroscopy is another valuable technique for reaction monitoring. magritek.com A high-resolution benchtop NMR spectrometer can be connected to the reactor, allowing for the continuous pumping of the reaction mixture through the spectrometer. magritek.com This provides detailed structural information and quantification of all NMR-active species in the reaction. For the synthesis of this compound, ¹H NMR could be used to monitor the signals of the starting materials and the formation of the product, allowing for the determination of reaction kinetics and the identification of any by-products. magritek.comnih.gov Recent advancements even allow for the collection of two-dimensional (2D) NMR spectra in a single scan under flow conditions, providing even more detailed mechanistic information. rsc.org

The synthesis of this compound can be achieved through the reductive amination of a ketone with an amine. mdpi.com A related chemo-enzymatic method involves the Wacker oxidation of styrene (B11656) to acetophenone, followed by reductive amination. acs.org On-line monitoring techniques are invaluable for studying the kinetics and mechanisms of such multi-step syntheses. nih.govacs.org

Table 3: On-line Reaction Monitoring Techniques

| Technique | Principle | Data Obtained | Mechanistic Insights |

| In-situ FTIR | Real-time measurement of infrared absorption of reacting species. youtube.com | Concentration profiles of reactants, products, and intermediates. youtube.com | Reaction kinetics, identification of transient species, endpoint determination. youtube.comyoutube.com |

| On-line NMR | Real-time measurement of nuclear magnetic resonance spectra. magritek.com | Structural information and quantification of all species. magritek.com | Reaction kinetics, by-product identification, stereoisomer formation. magritek.comnih.gov |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to secondary amines often involve multi-step procedures. Future research could focus on developing more streamlined and environmentally benign methods for the synthesis of (2-Ethoxyethyl)(1-phenylethyl)amine. The most straightforward synthetic procedure for the preparation of the parent α-phenylethylamine involves the reductive amination of acetophenones nih.gov. Building upon this, research could explore one-pot reactions that combine the synthesis of 1-phenylethylamine (B125046) with its subsequent N-alkylation using 2-ethoxyethyl halides.

Alternative "green" approaches could involve biocatalysis, utilizing enzymes such as transaminases for the asymmetric synthesis of the 1-phenylethylamine precursor, followed by an enzyme-catalyzed or chemo-enzymatic N-alkylation step. The exploration of flow chemistry for the synthesis could also offer advantages in terms of safety, scalability, and product consistency.

| Potential Synthetic Strategy | Key Features | Anticipated Advantages |

| One-Pot Reductive Amination/Alkylation | Combines multiple steps into a single process. | Reduced reaction time, lower solvent usage, and higher overall yield. |

| Chemo-enzymatic Synthesis | Utilizes enzymes for stereoselective steps. | High enantiopurity, mild reaction conditions, and reduced environmental impact. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, improved process control, and easier scalability. |

Exploration of Novel Catalytic Applications

The chiral nature of this compound makes it a promising candidate for applications in asymmetric catalysis. The 1-phenylethylamine scaffold is a well-established chiral auxiliary and has been incorporated into various chiral ligands for asymmetric synthesis nih.govmdpi.com. Future research should investigate the potential of this compound and its derivatives as ligands in a range of metal-catalyzed asymmetric reactions.

The nitrogen and oxygen atoms in the molecule could act as bidentate or monodentate ligands for various transition metals. Potential applications could include asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The ethoxyethyl group could influence the steric and electronic properties of the resulting metal complexes, potentially leading to unique reactivity and selectivity.

| Potential Catalytic Application | Metal Catalyst | Target Transformation |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Enantioselective reduction of prochiral olefins and ketones. |

| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Enantioselective reduction of ketones and imines using a hydrogen donor. |

| Asymmetric C-C Bond Formation | Palladium, Copper | Enantioselective allylic alkylations, Heck reactions, etc. |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry can provide invaluable insights into the structure, reactivity, and potential applications of this compound. Density Functional Theory (DFT) calculations could be employed to understand the conformational preferences of the molecule and its potential coordination modes with various metal centers mdpi.com.

These computational studies could predict the stereochemical outcomes of catalytic reactions involving ligands derived from this amine, thereby guiding experimental efforts. Furthermore, computational modeling can help in the rational design of new derivatives with enhanced catalytic performance by fine-tuning their electronic and steric properties.

| Computational Method | Research Focus | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis and coordination chemistry. | Prediction of stable conformers and binding affinities to metal catalysts. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. | Understanding the mechanism of stereoselectivity in catalytic reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with catalytic activity. | Design of more effective chiral ligands based on the this compound scaffold. |

Expanding the Scope of Derivatization for New Chemical Entities

The secondary amine functionality in this compound serves as a handle for further derivatization, opening avenues for the creation of new chemical entities with potentially interesting properties. Various derivatization methods have been developed for amine groups, which can impart desirable properties such as better chromatographic separation or enhanced ionization efficiency nih.gov.

Future work could focus on reactions such as acylation, sulfonation, and further alkylation to generate a library of novel compounds. These derivatives could be screened for biological activity, as the phenylethylamine scaffold is present in many biologically active molecules and natural products mdpi.comresearchgate.net. The introduction of different functional groups could lead to the discovery of new compounds with applications in medicinal chemistry or materials science. The derivatization allows for the quantitative conversion of amines to a detectable derivative with minimal side reactions under mild conditions sigmaaldrich.com.

| Derivatization Reaction | Reagent | Potential Application of Derivative |

| Acylation | Acid chlorides, Anhydrides | Pharmaceutical intermediates, chiral resolving agents. |

| Sulfonylation | Sulfonyl chlorides | Chiral auxiliaries, biologically active compounds. |

| N-Alkylation | Alkyl halides | Quaternary ammonium (B1175870) salts with potential antimicrobial or phase-transfer catalyst properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.